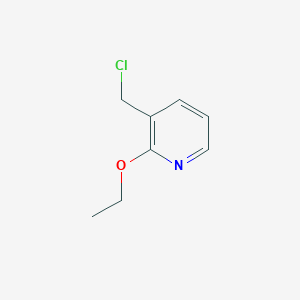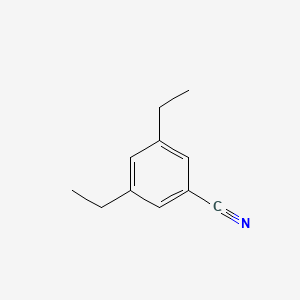
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid is a synthetic organic compound with a complex structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Oxidation and Functional Group Manipulation: The methyl and carboxylic acid groups are introduced through various oxidation and functional group manipulation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The presence of the Boc protecting group allows for selective modification of the molecule, enabling targeted studies of its effects.
類似化合物との比較
Similar Compounds
(2S)-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2S)-1-tert-butoxycarbonyl-2-methyl-4-oxo-pyrrolidine-2-carboxylic acid: Differing in the position of the carbonyl group, which affects its reactivity and applications.
Uniqueness
(2S)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
特性
分子式 |
C11H17NO5 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-7(13)5-6-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
DWRIQGQCPRJSCI-NSHDSACASA-N |
異性体SMILES |
C[C@]1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)







